N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is a chemical compound with the linear formula C16H11BrF3N3O2 . It has a molecular weight of 414.184 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H11BrF3N3O2 . More detailed structural information, such as the 3D structure, may be obtained through computational methods or experimental techniques such as X-ray crystallography .
Scientific Research Applications
Chemical Reactions and Synthesis
- Compounds related to N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide demonstrate complex chemical reactions, such as the transformation of benzothiazine hydroxamic acids into lactams and α,β-unsaturated acids under certain conditions (Coutts, Matthias, Mah, & Pound, 1970).
Antifungal Activity
- A series of compounds including N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, which are structurally related to the queried compound, have been synthesized and found to exhibit significant antifungal activity against various fungi, such as Tricophyton rubrum and Epidermophyton floccosum (Gupta & Wagh, 2006).
Antimicrobial Properties
- Derivatives of 1,4-benzothiazine, including those similar to the queried compound, have been synthesized and shown to possess notable antibacterial and antifungal activities, targeting strains like E. coli and C. albican (Kalekar, Bhat, & Koli, 2011).
Antitumor Activity
- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to the compound , have been synthesized and screened for antitumor activity, showing significant effects against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Anti-Inflammatory and Analgesic Activities
- Compounds similar to N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide have been evaluated for analgesic and anti-inflammatory activities, with some showing significant results compared to standard drugs (Gopa, Porchezhian, & Sarma, 2001).
Safety and Hazards
Future Directions
The future directions for research on “N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” could include further studies on its synthesis, structure, reactivity, mechanism of action, properties, and safety. Additionally, its potential applications in various fields could be explored .
properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N2O2S/c18-10-2-4-11(5-3-10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)1-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDIPEDQXVLQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.